molecular formula C8H10ClNO B1311290 3-Chloro-2-isopropoxypyridine CAS No. 282723-22-2

3-Chloro-2-isopropoxypyridine

Cat. No.: B1311290
CAS No.: 282723-22-2
M. Wt: 171.62 g/mol
InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-isopropoxypyridine is a heterocyclic compound with the molecular formula C8H10ClNO. It belongs to the pyridine family and is used extensively in diverse fields such as agrochemicals, pharmaceuticals, and chemical synthesis. This compound is known for its role in the production of picoxystrobin, a fungicide used worldwide to protect crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxypyridine typically involves the reaction of 2-chloropyridine with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-isopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium alkoxides or amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

3-Chloro-2-isopropoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and other biological activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, particularly fungicides like picoxystrobin.

Comparison with Similar Compounds

  • 2-Chloro-3-isopropoxypyridine
  • 3-Chloro-4-isopropoxypyridine
  • 3-Chloro-2-methoxypyridine

Comparison: 3-Chloro-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher efficacy in certain applications, such as fungicide production, due to its optimal binding affinity and stability.

Properties

IUPAC Name

3-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQVJQATJJYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 3-necked flask equipped with a dropping funnel, thermometer and a condenser was added sodium hydride (64.10 g, 60% w/w dispersion in oil, 1.07 mol) followed by THF (1.65 L). The suspension was cooled to 5° C. and iso-propanol (128 mL, 1.07 mol) was added dropwise over 50 minutes. Upon complete addition the ice bath was removed and the mixture was brought to room temperature and left to stir for 1 hour. Then 2,3-dichloropyridine (154.6 g, 1.11 mol) was added and the reaction mixture brought to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and was carefully quenched with brine:water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with ethyl acetate (3×600 mL), the organic layers combined and washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a dark red oil (164 g, 89%).
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
154.6 g
Type
reactant
Reaction Step Four
Name
Quantity
1.65 L
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

iso-Propanol (128 mL; 1.07 mol) was added dropwise over 50 minutes to a suspension of sodium hydride (64.10 g; 1.07 mol) in THF (1.65 L) at 5° C. The reaction mixture was then warmed to room temperature and stirred for 1 hour. 2,3-Dichloropyridine (154.6 g; 1.11 mol) was added and the reaction mixture was heated to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and carefully quenched with a brine: water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with EtOAc (3×600 mL). The combined organics were washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the title compound as a dark red oil (164.1 g, 89%):
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
64.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step One
Quantity
154.6 g
Type
reactant
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.